N'-{4-[4-(diphenylmethyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}-N,N-dimethylethane-1,2-diamine
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Overview
Description
N’-{4-[4-(diphenylmethyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}-N,N-dimethylethane-1,2-diamine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[4-(diphenylmethyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}-N,N-dimethylethane-1,2-diamine typically involves multi-step procedures. One common approach is the condensation of 4-(diphenylmethyl)piperazine with a suitable pyrazolo[3,4-d]pyrimidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N’-{4-[4-(diphenylmethyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}-N,N-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyrazolo[3,4-d]pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N’-{4-[4-(diphenylmethyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}-N,N-dimethylethane-1,2-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{4-[4-(diphenylmethyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}-N,N-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(diphenylmethyl)piperazin-1-yl derivatives: These compounds share the piperazine moiety and exhibit similar biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Compounds with this core structure are known for their diverse pharmacological properties.
Uniqueness
N’-{4-[4-(diphenylmethyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}-N,N-dimethylethane-1,2-diamine is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C32H36N8 |
---|---|
Molecular Weight |
532.7 g/mol |
IUPAC Name |
N-[4-(4-benzhydrylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C32H36N8/c1-37(2)19-18-33-32-35-30(28-24-34-40(31(28)36-32)27-16-10-5-11-17-27)39-22-20-38(21-23-39)29(25-12-6-3-7-13-25)26-14-8-4-9-15-26/h3-17,24,29H,18-23H2,1-2H3,(H,33,35,36) |
InChI Key |
QGXYHWHPZHFGIE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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